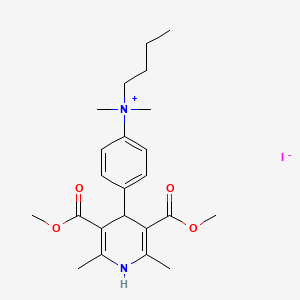
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a pyridyl group attached to a phenyl ring, which is further substituted with butyldimethylammonium and iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide typically involves the Hantzsch synthesis method. This method includes a three-component cyclocondensation reaction of acetoacetic ester, aldehyde, and ammonia . The reaction conditions often involve refluxing the reactants in alcohols or acetic acid at room temperature . The quaternization of the pyridine fragment is achieved by treating the pyridine derivative with alkyl halides in solvents like acetone or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Hantzsch synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxydisulfate-Co(II) and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant biological and pharmaceutical properties .
Scientific Research Applications
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as voltage-dependent L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a reduction in blood pressure . Additionally, it may increase the release of nitric oxide from the endothelium, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: Another calcium channel blocker with similar pharmacological properties.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quaternary ammonium group and iodide ion make it particularly effective in certain chemical reactions and biological interactions, setting it apart from other similar compounds .
Properties
CAS No. |
66941-31-9 |
|---|---|
Molecular Formula |
C23H33IN2O4 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-butyl-dimethylazanium;iodide |
InChI |
InChI=1S/C23H32N2O4.HI/c1-8-9-14-25(4,5)18-12-10-17(11-13-18)21-19(22(26)28-6)15(2)24-16(3)20(21)23(27)29-7;/h10-13,21H,8-9,14H2,1-7H3;1H |
InChI Key |
ASABOMCYDRXYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


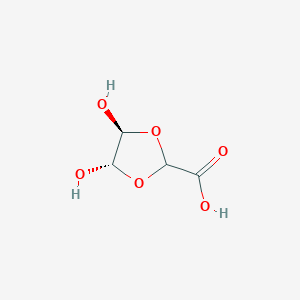
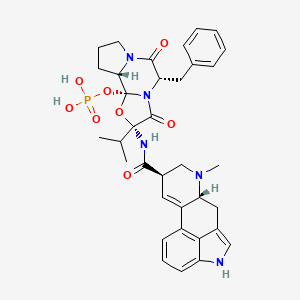

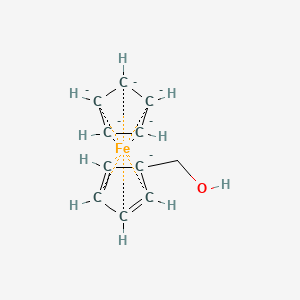
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
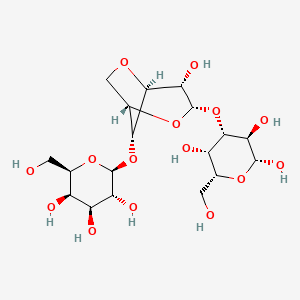

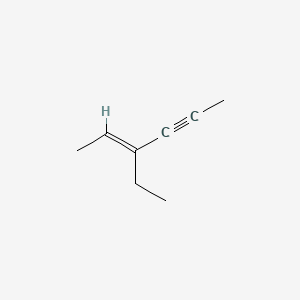

![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
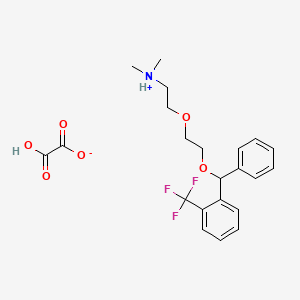
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
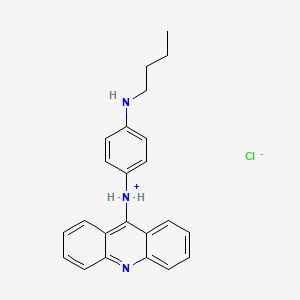
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
